Solabegron hydrochloride is a chemical compound recognized for its role as a selective agonist for the beta-3 adrenergic receptor. This compound is primarily under investigation for therapeutic applications in conditions such as overactive bladder and irritable bowel syndrome. Its mechanism involves the modulation of visceral pain through the release of somatostatin from adipocytes, indicating its potential in pain management and metabolic regulation .
Solabegron hydrochloride is classified as a small molecule drug, specifically targeting the beta-3 adrenergic receptor. It has been identified under the CAS Registry Number 451470-34-1 and is also referred to by its synonyms, including Solabegron . The compound is part of ongoing research aimed at developing new therapeutic agents that leverage its receptor-selective properties.
The synthesis of solabegron hydrochloride involves several steps, beginning with the formation of its zwitterion form. This zwitterion is subsequently converted into the hydrochloride salt through specific reaction conditions. The process typically includes:
The molecular formula for solabegron hydrochloride is . Its structural representation indicates the presence of two chlorine atoms, which are critical for its biological activity. The InChIKey for solabegron hydrochloride is PMXCGBVBIRYFPR-FTBISJDPSA-N, which can be used for database searches and chemical identification .
Solabegron hydrochloride participates in several chemical reactions, including:
Common reagents utilized in reactions involving solabegron hydrochloride include various oxidizing and reducing agents, along with catalysts tailored to specific reaction pathways. The conditions under which these reactions occur are critical for achieving desired outcomes, including the formation of metabolites that may have distinct pharmacological properties .
The primary products resulting from the reactions of solabegron hydrochloride are its metabolites and derivatives, which are essential for understanding its pharmacodynamics and therapeutic efficacy.
Solabegron functions as an agonist at the beta-3 adrenergic receptor. Upon binding:
This dual action underscores solabegron's potential utility in treating both urinary and gastrointestinal disorders.
Solabegron hydrochloride is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature variations. Its melting point and boiling point data are essential for handling and formulation purposes but are not explicitly detailed in available literature .
Solabegron hydrochloride has several applications in scientific research:
Solabegron ((R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid) is a selective β3-adrenergic receptor agonist with a molecular weight of 410.90 g/mol (C~23~H~23~ClN~2~O~3~). Its chemical structure comprises three critical domains:
The β3-adrenergic receptor belongs to the G-protein-coupled receptor (GPCR) family, characterized by seven transmembrane domains (TMDs). Unlike β1- and β2-adrenergic receptors, the β3-adrenergic receptor lacks phosphorylation sites for protein kinase A and β-adrenergic receptor kinase in its C-terminus, rendering it resistant to agonist-induced desensitization [1] [9]. This structural uniqueness allows sustained activation by solabegron during chronic therapy.
Solabegron’s (R)-enantiomer configuration is essential for stereoselective binding. The carboxylic acid group engages in electrostatic interactions with Arg315, while the 3-chloro substitution enhances hydrophobic contact with TM5 residues (e.g., Phe309). Mutagenesis studies confirm that replacing Arg315 with alanine reduces solabegron’s binding affinity by >80% [9].
Table 1: Key Binding Interactions Between Solabegron and β3-Adrenergic Receptor
Solabegron Domain | Receptor Residue | Interaction Type | Functional Impact |
---|---|---|---|
Carboxylic acid group | Arg315 (TM6) | Bifurcated H-bond | Anchors ligand; enables selectivity over β1/β2 |
Protonated amine | Tyr336 (TM7) | H-bond | Stabilizes active conformation |
3-Chlorophenyl group | Phe309 (TM5) | Hydrophobic | Enhances binding affinity |
Biphenyl linkage | Extracellular loop 2 | Van der Waals | Facilitates receptor activation |
Solabegron distinguishes itself pharmacologically from other β3-adrenergic receptor agonists through its selectivity profile and signaling efficiency:
Table 2: Pharmacological Comparison of β3-Adrenergic Receptor Agonists
Agonist | β3-Adrenergic Receptor EC~50~ (nM) | β1/β2 Selectivity Ratio | Intrinsic Activity (% vs. ISO) | Clinical Status |
---|---|---|---|---|
Solabegron | 22 ± 6 | >100 | 90% | Phase II-III |
Mirabegron | 22.4 | 50 | 83% | Approved (OAB) |
BRL37344 | 280 (Human) | 10-20 | 70% | Preclinical |
CL316243 | >1000 (Human) | >128 (β1) | 40% | Preclinical |
Solabegron’s molecular structure enables deeper penetration into the β3-adrenergic receptor binding pocket than mirabegron, owing to its compact biphenyl-carboxylic acid motif versus mirabegron’s thiazole extension [9] [10]. This may enhance receptor residence time and functional duration.
Solabegron induces visceral analgesia through a multistep signaling cascade initiated upon β3-adrenergic receptor activation:
Somatostatin release is calcium-independent and persists for >2 hours post-agonist removal, indicating sustained neuroendocrine modulation. Voltage-sensitive dye imaging in human submucosal ganglia confirms solabegron reduces fast synaptic input by 75% and neuronal spike frequency by 68% [2]. These effects are abolished by β3-adrenergic receptor antagonist SR59230A or somatostatin receptor 2 (SST~2~) antagonist CYN154806 [2].
Somatostatin (SST) is a 14/28-amino-acid neuropeptide that functions as the primary mediator of solabegron’s effects on visceral hypersensitivity:
Unlike direct SST analogs (e.g., octreotide), solabegron’s receptor-selective SST release avoids global growth hormone suppression because it targets peripheral adipocytes/neurons without crossing the blood-brain barrier [3] [4]. This compartmentalization underlies its therapeutic advantage for visceral pain disorders.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: